3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde
Overview
Description
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C₁₅H₂₂N₂O₃ and a molecular weight of 278.35 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde typically involves the reaction of 1-hydroxyethyl-4-methylpiperazine with vanillin (4-hydroxy-3-methoxybenzaldehyde) under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Scientific Research Applications
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to biological effects. For example, it can form favorable electrostatic interactions with amino acid residues in proteins, influencing their activity .
Comparison with Similar Compounds
3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde can be compared with similar compounds such as:
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: This compound has a piperidine moiety instead of a piperazine moiety.
3-Methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde: This compound contains a morpholine moiety. The unique structural features of this compound, particularly the presence of the 4-methylpiperazine group, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-5-7-17(8-6-16)9-10-20-14-4-3-13(12-18)11-15(14)19-2/h3-4,11-12H,5-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBHHPHFNSQMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424715 | |
Record name | 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646071-39-8 | |
Record name | 3-methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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